

Application Note: Determination of Thallium by Anodic Stripping Voltammetry using Mercury Film Electrodes

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Compound of Interest					
Compound Name:	Mercury;thallium				
Cat. No.:	B15483679	Get Quote			

AN-001

Introduction

Thallium (TI) and its compounds are highly toxic, posing significant risks to human health and the environment. Consequently, sensitive and accurate methods for the determination of trace levels of thallium are of critical importance. Anodic Stripping Voltammetry (ASV) is a powerful electrochemical technique for trace metal analysis, offering excellent sensitivity and low detection limits. This application note details a protocol for the determination of thallium using ASV with a mercury film electrode (MFE). The MFE provides a renewable and sensitive surface for the preconcentration and subsequent stripping of thallium.

Principle of the Method

Anodic Stripping Voltammetry for thallium determination involves a two-step process. The first step is a preconcentration or deposition step, where thallium ions (TI+) in the sample solution are reduced to thallium metal and amalgamated into the mercury film at a controlled negative potential. This step is performed under stirring to enhance mass transport to the electrode surface.

Deposition Step: $TI^+ + e^- \rightarrow TI(Hg)$



The second step is the stripping step, where the potential is scanned in the positive direction. The amalgamated thallium is oxidized back to TI⁺, generating a current that is proportional to the concentration of thallium in the sample. The potential at which this oxidation occurs is characteristic of thallium.

Stripping Step: Tl(Hg) → Tl⁺ + e⁻

Differential Pulse Anodic Stripping Voltammetry (DPASV) and Square-Wave Anodic Stripping Voltammetry (SWASV) are commonly employed waveforms for the stripping step to enhance sensitivity and resolution.

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the determination of thallium using ASV with mercury film electrodes.



Parameter	Value	Technique	Electrode	Supporting Electrolyte	Reference
Deposition Potential	-1000 mV	DPASV	Mercury Film/Glassy Carbon	0.1 M HClO ₄	[1][2]
Deposition Time	4 min	DPASV	Mercury Film/Glassy Carbon	0.1 M HClO ₄	[1][2]
Pulse Amplitude	80 mV	DPASV	Mercury Film/Glassy Carbon	0.1 M HClO ₄	[1][2]
Limit of Detection (LOD)	2.2 x 10 ⁻⁸ mol/L	DPASV	Mercury Film/Glassy Carbon	0.1 M HClO ₄	[1][2]
Correlation Coefficient (R²)	0.9973	DPASV	Mercury Film/Glassy Carbon	0.1 M HClO ₄	[1][2]
Recovery	99.14%	DPASV	Mercury Film/Glassy Carbon	0.1 M HClO ₄	[1][2]
Linear Range	0.05 - 100 ppb	SWASV	Nafion/Mercu ry Film	0.01 M EDTA	[3]
Limit of Detection (LOD)	0.01 ppb (with 5-min accumulation)	SWASV	Nafion/Mercu ry Film	0.01 M EDTA	[3]

Experimental Protocols Reagents and Solutions

• Supporting Electrolyte (0.1 M HClO₄): Pipette 8.6 mL of 70% perchloric acid (HClO₄) into a 1 L volumetric flask and dilute to the mark with ultrapure water.



- Mercury Plating Solution (1000 mg/L Hg²⁺): Dissolve 1.713 g of mercury(II) nitrate monohydrate (Hg(NO₃)₂·H₂O) in a 1 L volumetric flask containing 0.1 M nitric acid (HNO₃).
- Thallium Standard Stock Solution (1000 mg/L TI⁺): Use a commercially available certified standard or dissolve 1.303 g of thallium(I) nitrate (TINO₃) in a 1 L volumetric flask with 0.1 M HNO₃.
- Working Standard Solutions: Prepare by serial dilution of the stock solution in the supporting electrolyte.
- EDTA Solution (0.2 M): Dissolve 74.4 g of ethylenediaminetetraacetic acid disodium salt dihydrate (EDTA) in 1 L of ultrapure water.

Instrumentation and Electrodes

- Voltammetric analyzer (e.g., potentiostat/galvanostat) with a three-electrode cell.
- Working Electrode: Glassy Carbon Electrode (GCE).
- Reference Electrode: Ag/AgCl (3 M KCl).
- Auxiliary Electrode: Platinum wire or rod.
- Stirring apparatus.

Electrode Preparation (In-situ Mercury Film Formation)

- Polish the GCE surface with 0.3 μm and then 0.05 μm alumina slurry on a polishing pad.
- Rinse the electrode thoroughly with ultrapure water and sonicate in ultrapure water for 5 minutes.
- Dry the electrode surface with a clean, soft tissue.
- The mercury film is typically formed in-situ by adding a known concentration of Hg^{2+} (e.g., $100~\mu L$ of 10^{-3} mol/L Hg^{2+}) directly to the electrochemical cell containing the sample and supporting electrolyte. The mercury is co-deposited with the thallium during the deposition step.

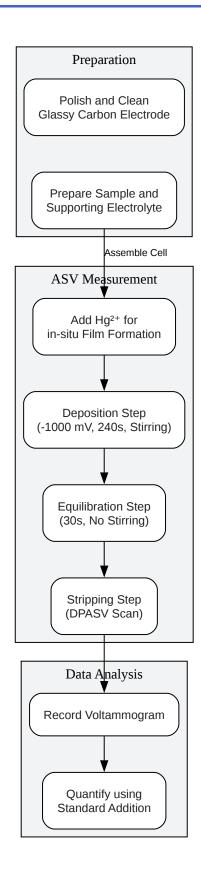


Analytical Procedure (DPASV)

- Pipette 10 mL of the sample or standard solution into the electrochemical cell.
- Add 10 mL of the 0.1 M HClO₄ supporting electrolyte.
- Add 100 μ L of 10⁻³ mol/L Hg²⁺ solution for in-situ film formation.
- If significant interference from other metals like lead or cadmium is expected, add a complexing agent such as EDTA. The presence of 0.01 M EDTA can effectively eliminate interferences from these ions.[3]
- Immerse the electrodes into the solution and start stirring.
- Deposition Step: Apply a deposition potential of -1000 mV for 240 seconds while stirring.[1]
- Equilibration Step: Stop stirring and allow the solution to become quiescent for 30 seconds.
- Stripping Step: Scan the potential from -1000 mV to a more positive potential (e.g., -200 mV)
 using a differential pulse waveform. The typical parameters for the pulse are an amplitude of
 80 mV.[1][2]
- Record the resulting voltammogram. The thallium peak will appear at a characteristic potential.
- Quantification: The concentration of thallium in the sample can be determined using the standard addition method to compensate for matrix effects.

Visualizations Experimental Workflow



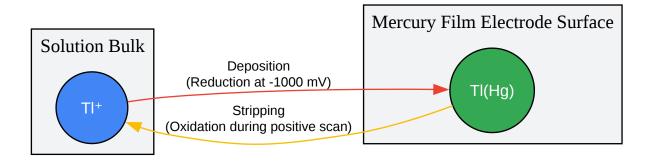


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Caption: Experimental workflow for thallium determination by ASV.



Signaling Pathway



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Caption: Electrochemical signaling of thallium at the MFE.

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